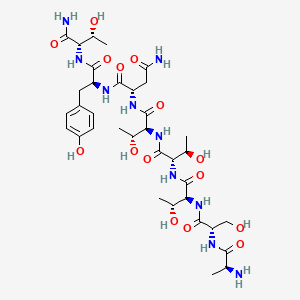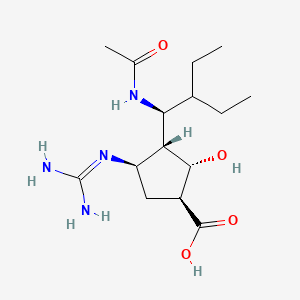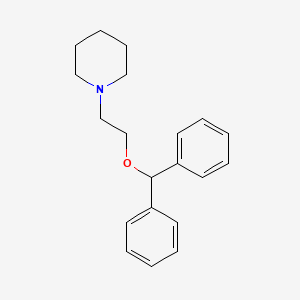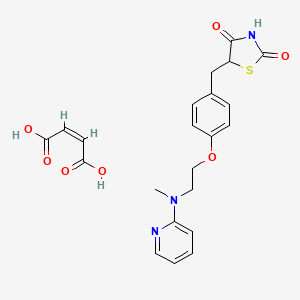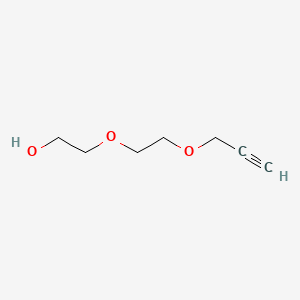
プロパルギル-PEG2-OH
概要
説明
プロパルギル-PEG2-OH: は、ポリエチレングリコール(PEG)ベースのPROTACリンカーです。 これは、タリドミド-O-PEG2-プロパルギル の合成において重要な役割を果たします 。この化合物はアルキン基を含み、クリックケミストリー反応に適しています。
2. 製法
This compound の合成経路は、PEG骨格にアルキン基を付加することを含みます。特定の反応条件や工業生産方法は異なる場合がありますが、主な手順は次のとおりです。
PEGの修飾: ポリエチレングリコール(PEG)分子から始め、一方の端にプロパルギル基(アルキン)を導入します。
精製: 得られた化合物を精製して、を得ます。
科学的研究の応用
Propargyl-PEG2-OH: finds applications in various fields:
Chemistry: Used for bioconjugation and drug delivery.
Biology: Enables targeted protein degradation via PROTACs.
Medicine: May enhance drug solubility and pharmacokinetics.
Industry: Facilitates the development of novel therapeutics.
作用機序
このメカニズムは、PROTAC(PROteolysis TAgeting Chimeras)の使用を伴います。これらの分子は、リンカーで接続された2つのリガンドで構成されています。一方のリガンドはE3ユビキチンリガーゼに結合し、もう一方のリガンドは特定のタンパク質を標的とします。 その後、ユビキチン-プロテアソーム系によって標的タンパク質が選択的に分解されます .
6. 類似の化合物との比較
プロパルギル-PEG2-OH: は、PEGベースの構造とアルキン機能により際立っています。類似の化合物には、他のPROTACリンカーやPEG誘導体などがあります。
準備方法
The synthetic route for Propargyl-PEG2-OH involves attaching the alkyne group to a PEG backbone. Specific reaction conditions and industrial production methods may vary, but the key steps include:
PEG Modification: Start with a PEG molecule (polyethylene glycol) and introduce the propargyl group (alkyne) at one end.
Purification: Purify the resulting compound to obtain .
化学反応の分析
プロパルギル-PEG2-OH: は、銅触媒アザイド-アルキン環状付加(CuAAc)反応に参加できます。一般的な試薬と条件には次のものがあります。
アザイド含有分子: アザイド基を含む分子と反応します。
銅触媒: 触媒として銅を必要とします。
クリックケミストリー: 安定なトリアゾール結合を形成します。
これらの反応から生成される主な生成物には、薬物や標的リガンドなどの他の分子とのコンジュゲートが含まれます。
4. 科学研究における用途
This compound: は、さまざまな分野で用途があります。
化学: 生体共役と薬物送達に使用されます。
生物学: PROTACによる標的タンパク質分解を可能にします。
医学: 薬物の溶解性と薬物動態を向上させる可能性があります。
産業: 新規治療薬の開発を促進します。
類似化合物との比較
Propargyl-PEG2-OH: stands out due to its PEG-based structure and alkyne functionality. Similar compounds include other PROTAC linkers and PEG derivatives.
特性
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSDTFBXUYBZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222513 | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7218-43-1 | |
| Record name | 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7218-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(Propyn-2-yloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50222513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(propyn-2-yloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


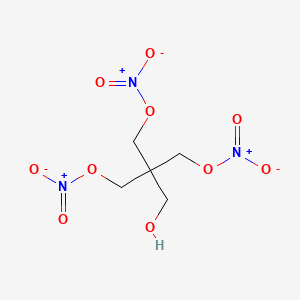


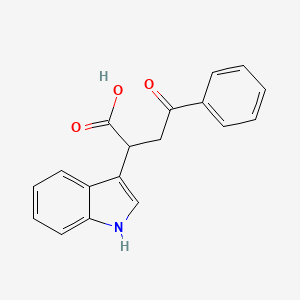
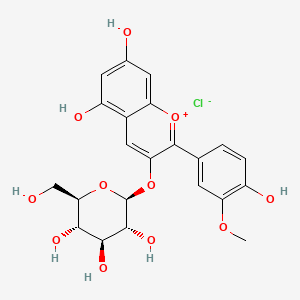
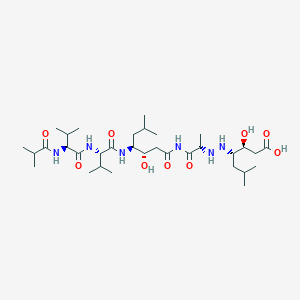
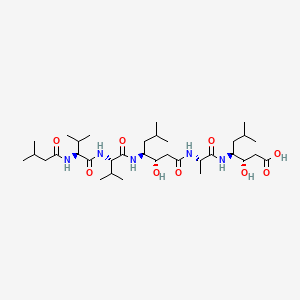
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
